molecular formula C18H20N2O4S B10896346 2-{[4-(4-Methoxyphenyl)-1,3-thiazol-2-yl]carbamoyl}cyclohexanecarboxylic acid

2-{[4-(4-Methoxyphenyl)-1,3-thiazol-2-yl]carbamoyl}cyclohexanecarboxylic acid

Cat. No.: B10896346
M. Wt: 360.4 g/mol
InChI Key: HMYHUDKAKYRGNH-UHFFFAOYSA-N
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Description

2-{[4-(4-Methoxyphenyl)-1,3-thiazol-2-yl]carbamoyl}cyclohexanecarboxylic acid is a complex organic compound featuring a thiazole ring, a methoxyphenyl group, and a cyclohexanecarboxylic acid moiety. Thiazole derivatives are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and antitumor properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-{[4-(4-Methoxyphenyl)-1,3-thiazol-2-yl]carbamoyl}cyclohexanecarboxylic acid typically involves multi-step organic reactions. One common method includes the reaction of 4-methoxyphenylthiourea with α-haloketones to form the thiazole ring, followed by coupling with cyclohexanecarboxylic acid under appropriate conditions .

Industrial Production Methods: Industrial production methods for this compound may involve large-scale organic synthesis techniques, including the use of automated reactors and continuous flow systems to ensure high yield and purity. The specific conditions, such as temperature, pressure, and catalysts, are optimized to maximize efficiency and minimize by-products .

Types of Reactions:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxyphenyl group can yield quinones, while reduction of the thiazole ring can produce dihydrothiazole derivatives .

Scientific Research Applications

2-{[4-(4-Methoxyphenyl)-1,3-thiazol-2-yl]carbamoyl}cyclohexanecarboxylic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential antimicrobial and anti-inflammatory properties.

    Medicine: Explored as a candidate for developing new therapeutic agents, particularly in the treatment of infections and inflammatory diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-{[4-(4-Methoxyphenyl)-1,3-thiazol-2-yl]carbamoyl}cyclohexanecarboxylic acid involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Uniqueness: 2-{[4-(4-Methoxyphenyl)-1,3-thiazol-2-yl]carbamoyl}cyclohexanecarboxylic acid is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its methoxyphenyl group and cyclohexanecarboxylic acid moiety contribute to its versatility in various chemical reactions and potential therapeutic applications .

Properties

Molecular Formula

C18H20N2O4S

Molecular Weight

360.4 g/mol

IUPAC Name

2-[[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]carbamoyl]cyclohexane-1-carboxylic acid

InChI

InChI=1S/C18H20N2O4S/c1-24-12-8-6-11(7-9-12)15-10-25-18(19-15)20-16(21)13-4-2-3-5-14(13)17(22)23/h6-10,13-14H,2-5H2,1H3,(H,22,23)(H,19,20,21)

InChI Key

HMYHUDKAKYRGNH-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=CSC(=N2)NC(=O)C3CCCCC3C(=O)O

Origin of Product

United States

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